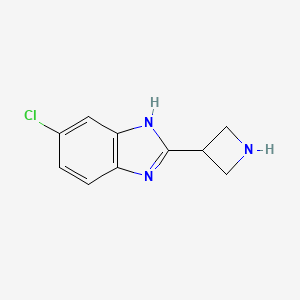
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole is a heterocyclic compound that contains both an azetidine ring and a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the azetidine ring further enhances the compound’s potential for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole core, which is then reacted with azetidine derivatives under specific conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 2-(azetidin-3-yl)-6-chloro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
2-chloro-3-phenylbenzimidazole: Exhibits similar pharmacological properties but with different potency and selectivity.
2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine: Another heterocyclic compound with potential biological activities .
Uniqueness
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole is unique due to the presence of both the azetidine and benzimidazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C10H10ClN3/c11-7-1-2-8-9(3-7)14-10(13-8)6-4-12-5-6/h1-3,6,12H,4-5H2,(H,13,14) |
InChIキー |
PMWJUHDXQDRSTC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC3=C(N2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


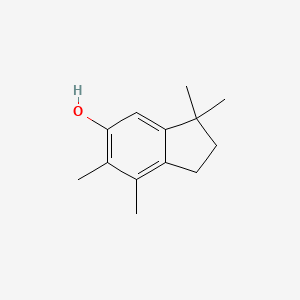
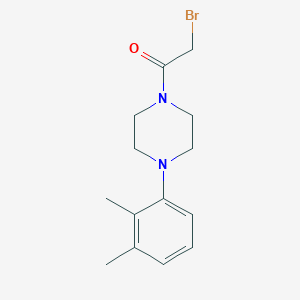
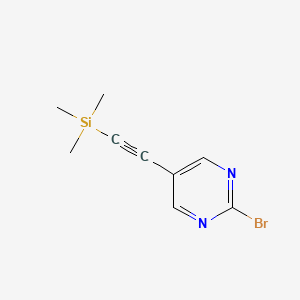
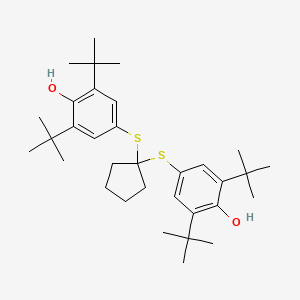

![8-(4-Bromobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8706038.png)
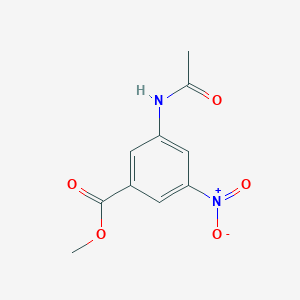

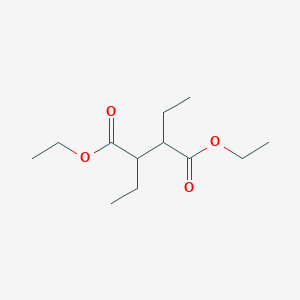


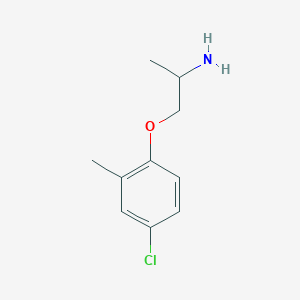
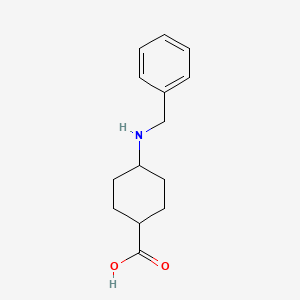
![[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate](/img/structure/B8706106.png)
